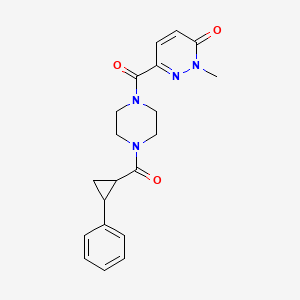
2-methyl-6-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-methyl-6-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure features a pyridazine core substituted with a piperazine moiety and a phenylcyclopropane carbonyl group, which may influence its pharmacological properties.
Anticancer Properties
Research studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer activity. For instance, one study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, suggesting potential use in oncology .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| Compound B | A549 (Lung) | 8.0 | Inhibition of cell cycle |
| This compound | HeLa (Cervical) | TBD | TBD |
Note: TBD = To Be Determined
Antimicrobial Activity
Another aspect of the biological activity of this compound includes its antimicrobial properties. Studies have shown that certain piperazine derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that the compound triggers apoptotic pathways in malignant cells, leading to programmed cell death.
- Antimicrobial Mechanism : The interactions with bacterial membranes or inhibition of bacterial enzymes could explain its antimicrobial effects.
Case Studies
A recent case study focused on the synthesis and evaluation of this compound in vitro demonstrated promising results in inhibiting cancer cell growth and displaying low toxicity to normal cells . The study highlighted the selective cytotoxicity towards cancerous cells, making it a candidate for further development.
特性
IUPAC Name |
2-methyl-6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-22-18(25)8-7-17(21-22)20(27)24-11-9-23(10-12-24)19(26)16-13-15(16)14-5-3-2-4-6-14/h2-8,15-16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHROOYUKTOVDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














